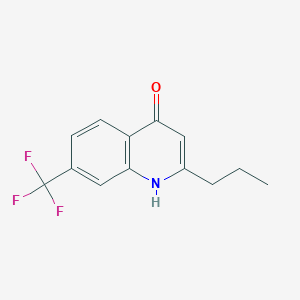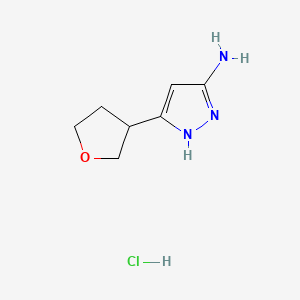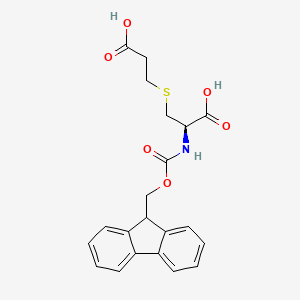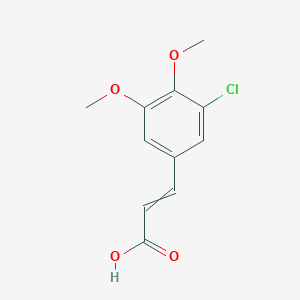
1-Oxoisoindoline-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Oxoisoindoline-4-carbaldehyde is an organic compound with the molecular formula C9H7NO2. It is a derivative of isoindoline, featuring an oxo group at the first position and an aldehyde group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions: 1-Oxoisoindoline-4-carbaldehyde can be synthesized through several methods. One efficient synthetic route involves the Ugi reaction, which combines 2-formylbenzoic acids, amines, and isocyanides . This multicomponent reaction is advantageous due to its simplicity and high yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The Ugi reaction, due to its efficiency, could be adapted for industrial production with appropriate scaling and process controls.
化学反应分析
Types of Reactions: 1-Oxoisoindoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Produces 1-oxoisoindoline-4-carboxylic acid.
Reduction: Produces 1-hydroxyisoindoline-4-carbaldehyde.
Substitution: Depending on the substituent, various substituted isoindoline derivatives can be formed.
科学研究应用
1-Oxoisoindoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors, particularly acetylcholinesterase inhibitors.
Industry: It is used in the synthesis of materials with specific electronic properties.
作用机制
The mechanism of action of 1-oxoisoindoline-4-carbaldehyde, particularly in biological systems, involves its interaction with molecular targets such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for neurotransmission . This inhibition can help alleviate symptoms of diseases like Alzheimer’s by enhancing cholinergic function.
相似化合物的比较
6,7-Dihydroxyisoindolin-1-one: Used as an HIV-1 integrase inhibitor.
7,8-Dihydroxy-3,4-dihydroisoquinolin-1-one: Another compound with similar inhibitory properties.
Uniqueness: 1-Oxoisoindoline-4-carbaldehyde is unique due to its specific structural features, such as the combination of an oxo group and an aldehyde group on the isoindoline scaffold
属性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
1-oxo-2,3-dihydroisoindole-4-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c11-5-6-2-1-3-7-8(6)4-10-9(7)12/h1-3,5H,4H2,(H,10,12) |
InChI 键 |
KFUMMAYRPWCOFS-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC=C2C(=O)N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(Ethoxymethylene)-3-[(trimethylsilyl)oxy]-3-butenoate](/img/structure/B13706203.png)






![8-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13706242.png)
![2-(Methoxycarbonyl)thieno[2,3-b]pyridine 7-oxide](/img/structure/B13706243.png)
![7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B13706249.png)
![5-Bromo-2,2,6-trifluorobenzo[d][1,3]dioxole](/img/structure/B13706260.png)
![[(Chloromethoxy)methyl]cyclopentane](/img/structure/B13706262.png)

